molecular formula C11H12O2 B2835982 3-(2-Ethylphenyl)-2-propenoic acid CAS No. 103988-23-4

3-(2-Ethylphenyl)-2-propenoic acid

Cat. No.: B2835982
CAS No.: 103988-23-4
M. Wt: 176.215
InChI Key: PPDRIRGALQZEPP-BQYQJAHWSA-N
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Description

3-(2-Ethylphenyl)-2-propenoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a propenoic acid group attached to a 2-ethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethylphenyl)-2-propenoic acid can be achieved through several methods. One common approach involves the reaction of 2-ethylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include:

    Reagents: 2-ethylbenzaldehyde, malonic acid, base (e.g., sodium ethoxide)

    Solvent: Ethanol

    Temperature: Reflux conditions

    Reaction Time: Several hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as catalytic processes or continuous flow reactors. These methods aim to optimize yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethylphenyl)-2-propenoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the propenoic acid group to an alcohol or alkane.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of 2-ethylbenzoic acid or 2-ethylbenzophenone.

    Reduction: Formation of 3-(2-ethylphenyl)propanol or 3-(2-ethylphenyl)propane.

    Substitution: Formation of various substituted derivatives, depending on the substituent introduced.

Scientific Research Applications

3-(2-Ethylphenyl)-2-propenoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Ethylphenyl)-2-propenoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The propenoic acid group can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methylphenyl)-2-propenoic acid
  • 3-(2-Propylphenyl)-2-propenoic acid
  • 3-(2-Isopropylphenyl)-2-propenoic acid

Uniqueness

3-(2-Ethylphenyl)-2-propenoic acid is unique due to the presence of the 2-ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in physical properties, such as solubility and melting point, as well as distinct interactions with molecular targets.

Properties

IUPAC Name

(E)-3-(2-ethylphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-9-5-3-4-6-10(9)7-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDRIRGALQZEPP-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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